Morphiceptine

Vue d'ensemble

Description

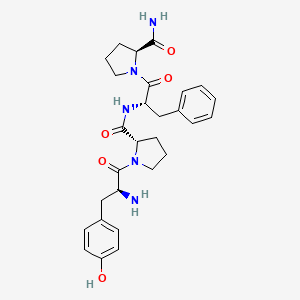

La morphiceptine est un tétrapeptide de séquence Tyr-Pro-Phe-Pro-NH2. C'est un agoniste sélectif du récepteur μ-opioïde dérivé de la β-casomorphine. La this compound présente une sélectivité plus de 1 000 fois supérieure pour les récepteurs μ-opioïdes par rapport aux récepteurs δ-opioïdes . Ce composé est connu pour ses puissants effets analgésiques lorsqu'il est administré par voie intracérébroventriculaire, ce qui en fait un sujet d'étude important dans la recherche sur la gestion de la douleur .

Applications De Recherche Scientifique

Morphiceptin has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and to explore peptide-receptor interactions.

Biology: Studied for its role in modulating pain pathways and its interactions with opioid receptors.

Mécanisme D'action

Target of Action

Morphiceptin is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that primarily targets the μ-opioid receptor . This receptor is a part of the opioid receptor system in the body, which plays a crucial role in pain perception. Morphiceptin has over 1,000 times selectivity for μ- over δ-opioid receptors .

Mode of Action

As a selective μ-opioid receptor agonist, Morphiceptin binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the inhibition of pain signals. The analgesic effects of Morphiceptin were reversed by naloxone, indicating that the analgesic effect is mediated by the μ-opioid receptor .

Biochemical Pathways

The activation of μ-opioid receptors by Morphiceptin leads to the inhibition of adenylate cyclase, decreasing the level of cyclic AMP. This results in the hyperpolarization of the cell and a reduction in neurotransmitter release . The exact biochemical pathways affected by Morphiceptin are still under investigation.

Pharmacokinetics

It is known that when injected intracerebroventricularly (into the ventricular system of the brain), morphiceptin had an analgesic ed50 of 17 nmol per animal

Result of Action

The primary result of Morphiceptin’s action is the reduction of pain perception. By activating the μ-opioid receptors, Morphiceptin inhibits the transmission of pain signals, leading to an analgesic effect . This makes Morphiceptin a potential candidate for the treatment of conditions associated with pain.

Analyse Biochimique

Biochemical Properties

Morphiceptin interacts primarily with the μ-opioid receptor, a G protein-coupled receptor located in the nervous system . The interaction between Morphiceptin and the μ-opioid receptor is responsible for its potent analgesic effects . The binding of Morphiceptin to the μ-opioid receptor triggers a cascade of biochemical reactions, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels .

Cellular Effects

Morphiceptin influences various cellular processes primarily through its interaction with the μ-opioid receptor . It can affect cell signaling pathways, particularly those involving cAMP . Morphiceptin can also influence gene expression, as the μ-opioid receptor is known to interact with several transcription factors . Additionally, Morphiceptin can impact cellular metabolism, particularly in neurons, by modulating the activity of ion channels .

Molecular Mechanism

Morphiceptin exerts its effects at the molecular level through its interaction with the μ-opioid receptor . Upon binding to the receptor, Morphiceptin induces a conformational change that allows the receptor to interact with and inhibit adenylate cyclase . This inhibition decreases the levels of cAMP, a secondary messenger involved in many cellular processes . Morphiceptin can also influence gene expression by modulating the activity of transcription factors that are regulated by the μ-opioid receptor .

Temporal Effects in Laboratory Settings

The effects of Morphiceptin can change over time in laboratory settings . For example, Morphiceptin has been shown to delay the onset of copulation in male rats . It does not affect genital reflexes, sexual motivation, or general motor activity . The temporal effects of Morphiceptin are likely due to its interactions with the μ-opioid receptor and the subsequent biochemical reactions .

Dosage Effects in Animal Models

The effects of Morphiceptin can vary with different dosages in animal models . At lower doses, Morphiceptin can produce potent analgesic effects . At higher doses, Morphiceptin may lead to side effects such as respiratory depression . The dosage-dependent effects of Morphiceptin highlight the importance of careful dosage selection in both preclinical studies and potential clinical applications .

Metabolic Pathways

Like other opioid peptides, Morphiceptin is likely to be metabolized by peptidases present in the body

Transport and Distribution

Given its hydrophilic nature and its interactions with the μ-opioid receptor, Morphiceptin is likely to be distributed in areas where these receptors are abundant, such as the nervous system

Subcellular Localization

The subcellular localization of Morphiceptin is likely to be influenced by its target, the μ-opioid receptor. As this receptor is a membrane protein, Morphiceptin is likely to be localized at the cell membrane where it can interact with the receptor

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La morphiceptine peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs typiquement utilisés sont Fmoc (9-fluorénylméthoxycarbonyle) pour le groupe amino et tBu (tert-butyle) pour les chaînes latérales. Le peptide est ensuite clivé de la résine et déprotégé pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de la this compound suivrait probablement des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Cela implique l'optimisation du processus SPPS pour des rendements et une pureté plus élevés, l'utilisation de synthétiseurs peptidiques automatisés et l'utilisation de techniques de purification à grande échelle telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

La morphiceptine subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle peut également participer à des réactions d'oxydation et de réduction, en particulier celles impliquant le groupe hydroxyle phénolique du résidu tyrosine .

Réactifs et conditions courants

Formation de liaisons peptidiques : Acides aminés protégés par Fmoc, réactifs de couplage comme le HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tétraméthyluronium hexafluorophosphate) et des bases comme le DIPEA (N,N-diisopropyléthylamine).

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'iode peuvent oxyder le groupe hydroxyle phénolique.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent réduire les formes oxydées du peptide.

Principaux produits

Les principaux produits de ces réactions sont généralement la séquence peptidique désirée ou ses formes oxydées/réduites, en fonction des conditions de réaction spécifiques utilisées.

Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle dans des études de synthèse peptidique et pour explorer les interactions peptide-récepteur.

Biologie : Étudiée pour son rôle dans la modulation des voies de la douleur et ses interactions avec les récepteurs opioïdes.

Mécanisme d'action

La this compound exerce ses effets en se liant sélectivement aux récepteurs μ-opioïdes dans le cerveau et la moelle épinière. Cette liaison inhibe la libération de neurotransmetteurs impliqués dans la transmission de la douleur, produisant ainsi des effets analgésiques. Les effets analgésiques de la this compound sont inversés par la naloxone, ce qui indique que son action est médiée spécifiquement par les récepteurs μ-opioïdes .

Comparaison Avec Des Composés Similaires

Composés similaires

β-Casomorphine : Le composé parent dont la morphiceptine est dérivée. Il agit également sur les récepteurs opioïdes mais avec moins de sélectivité.

Casokefamide : Un autre peptide opioïde aux propriétés analgésiques similaires.

Déproceptine : Un stéréoisomère de la this compound avec des propriétés de liaison au récepteur différentes.

Unicité

La forte sélectivité de la this compound pour les récepteurs μ-opioïdes par rapport aux récepteurs δ-opioïdes la rend unique parmi les peptides opioïdes. Cette sélectivité est cruciale pour ses puissants effets analgésiques et ses effets secondaires réduits par rapport aux composés opioïdes moins sélectifs .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXZIUREIDSHZ-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995574 | |

| Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morphiceptin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74135-04-9 | |

| Record name | Morphiceptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORPHICEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morphiceptin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.